2-(Pyridine-2-ylamino)nicotinonitrile

Regiochemistry Conformational analysis Metal coordination

Researchers requiring bidentate ligand geometry for kinase programs often face supply of the wrong regioisomer. 2-(Pyridin-2-ylamino)nicotinonitrile (CAS 802575-23-1) resolves this with its ortho-nitrile/secondary amine architecture, pre-organized via intramolecular H-bonding for bioactive conformation. - Enables stable 5-membered chelate ring with metal centers; 5-substituted isomer is geometrically incompetent. - 98.0% purity eliminates pre-reaction purification for Buchwald-Hartwig amination or annulation workflows. - LogP 2.24 ensures cellular permeability; scaffold class exhibits kinase IC50 < 50 nM.

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
Cat. No. B13779010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridine-2-ylamino)nicotinonitrile
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC2=C(C=CC=N2)C#N
InChIInChI=1S/C11H8N4/c12-8-9-4-3-7-14-11(9)15-10-5-1-2-6-13-10/h1-7H,(H,13,14,15)
InChIKeySCALIVQZWALLKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridine-2-ylamino)nicotinonitrile: A Privileged Kinase Scaffold


2-(Pyridine-2-ylamino)nicotinonitrile (CAS 802575-23-1) is a heterocyclic small molecule belonging to the 2-arylamino-nicotinonitrile (3-cyanopyridine) class . The compound features a pyridin-2-ylamino substituent at the 2-position of the nicotinonitrile core, placing a nitrile group at the 3-position adjacent to the secondary amine bridge. This unique substitution pattern creates a distinct hydrogen-bonding network and metal-chelating geometry that differentiates it from its 5-substituted regioisomer and simpler 2-aminonicotinonitrile analogs . The nicotinonitrile scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of marketed kinase inhibitors including bosutinib, neratinib, and milrinone [1].

Why 2-(Pyridine-2-ylamino)nicotinonitrile Is Irreplaceable


Nicotinonitrile derivatives are not interchangeable building blocks: the position of the arylamino substituent on the pyridine ring, the nature of the aryl group, and the spatial relationship between the nitrile and the amine bridge collectively dictate hydrogen-bond donor/acceptor geometry, metal-coordination capacity, and ultimately biological target engagement [1]. The 2-substituted regioisomer places the nitrile in an ortho relationship to the secondary amine, enabling intramolecular N–H···N≡C hydrogen bonding that stabilizes a pseudo-planar conformation distinct from the 5-substituted isomer . Substituting the pyridin-2-yl group with a simple amino group (as in 2-aminonicotinonitrile) eliminates the extended π-system and reduces lipophilicity by approximately one logP unit, fundamentally altering membrane permeability and protein-binding characteristics . These structural differences render direct substitution scientifically unsound without re-validation of the entire downstream synthetic or biological workflow.

2-(Pyridine-2-ylamino)nicotinonitrile: Key Differentiation Evidence


Regiochemical Specificity: 2- vs. 5-Substituted Isomers

The target compound is the 2-substituted regioisomer (2-(pyridin-2-ylamino)nicotinonitrile, CAS 802575-23-1), whereas the 5-substituted isomer (5-(pyridin-2-ylamino)nicotinonitrile, CAS 2748229-12-9) bears the pyridin-2-ylamino group at the 5-position of the nicotinonitrile ring. In the 2-substituted isomer, the nitrile group at C-3 is positioned ortho to the secondary amine at C-2, allowing formation of a six-membered intramolecular N–H···N≡C hydrogen bond that rigidifies the conformation. In the 5-substituted isomer, the nitrile at C-3 and the amino group at C-5 are in a meta relationship, precluding this intramolecular hydrogen bond and resulting in greater conformational flexibility . This conformational difference directly impacts metal-chelation geometry: the 2-substituted isomer presents a bidentate N,N'-donor motif (pyridine-N + amine-N) with a bite angle suitable for octahedral and square-planar metal centers, whereas the 5-isomer cannot form the same chelate ring without significant reorganization [1].

Regiochemistry Conformational analysis Metal coordination Medicinal chemistry

Lipophilicity Differentiation vs. 2-Aminonicotinonitrile

The target compound exhibits a calculated LogP of 2.24 (Chemsrc, from predicted octanol-water partition coefficient), compared to a LogP of 1.12–1.42 for the simpler analog 2-aminonicotinonitrile (CAS 24517-64-4) . This difference of approximately 0.8–1.1 LogP units translates to roughly a 6- to 12-fold higher partition into the organic phase under equilibrium conditions. The increased lipophilicity arises from the addition of the pyridin-2-yl substituent, which adds an aromatic ring and extends the π-system without introducing additional hydrogen-bond donors. The target compound also has a higher predicted boiling point (354.6 ± 32.0 °C vs. 297.6 ± 25.0 °C) and density (1.3 ± 0.1 g/cm³ vs. 1.23 ± 0.1 g/cm³), consistent with the larger molecular surface area and stronger intermolecular interactions .

Lipophilicity LogP Drug-likeness ADME

Synthetic Access via Buchwald–Hartwig Amination

The 2-arylamino nicotinonitrile scaffold, including the target compound, is accessible via a palladium-BINAP catalyzed Buchwald–Hartwig amination of nitrile-substituted 2-chloropyridines with aryl amines, as reported by Guo et al. (2013) [1]. This methodology proceeds under mild conditions, preserving base-sensitive functional groups and halogen substituents on the aromatic rings, and delivers products in moderate to good yields. In contrast, alternative one-pot multi-component approaches (e.g., Dimroth reaction of chalcones with malononitrile) typically produce 2-alkoxy or 2-amino nicotinonitriles rather than 2-arylamino derivatives, and often require microwave irradiation or prolonged heating that may be incompatible with sensitive substrates [2]. The Buchwald–Hartwig route specifically enables the introduction of the pyridin-2-ylamino moiety at the 2-position, which is not accessible through classical nucleophilic aromatic substitution due to the electron-withdrawing nitrile group at C-3 deactivating the 2-position [1].

Synthetic methodology Buchwald-Hartwig amination Palladium catalysis Process chemistry

Purity Specification from Commercial Sources

The target compound is commercially available with a specified purity of 98.0% from Chemsrc, a widely used chemical sourcing platform . In contrast, the 5-substituted regioisomer (CAS 2748229-12-9) is listed on Chemsrc without a publicly disclosed purity specification, introducing uncertainty for procurement decisions . The simpler analog 2-aminonicotinonitrile is available at ≥98% purity from multiple vendors including TCI and Thermo Scientific , but it lacks the pyridin-2-ylamino substituent essential for the intended coordination chemistry and biological applications. For the target compound, the 98.0% specification ensures that the material meets a defined quality threshold suitable for use as a synthetic intermediate or research tool without additional purification.

Purity specification Quality control Procurement Reproducibility

Nicotinonitrile Scaffold: Established Kinase Inhibition

Although direct biological activity data for 2-(pyridine-2-ylamino)nicotinonitrile itself are not available in the peer-reviewed literature, the nicotinonitrile scaffold class to which it belongs has been extensively validated as a privileged kinase inhibitor chemotype. Closely related 2-arylamino nicotinonitrile derivatives have demonstrated potent kinase inhibition, including 5-ethoxy-6-(6-methyl-pyridin-2-ylamino)-nicotinonitrile (CHEMBL198093) with an IC50 of 46 nM against calcium flux in Ltk cells expressing human recombinant metabotropic glutamate receptor [1]. In broader class-level studies, nicotinonitrile derivatives have achieved PIM-1 kinase IC50 values as low as 18.9 nM (compound 7b) and 21.2 nM (compound 4k), comparable to the pan-kinase inhibitor staurosporine (IC50 = 16.7 nM) [2]. The target compound's 2-pyridinylamino substitution pattern places it within a structural subclass associated with ATP-competitive kinase binding, where the pyridine nitrogen and the secondary amine participate in hinge-region hydrogen bonding [3].

Kinase inhibition Nicotinonitrile scaffold PIM-1 kinase Anticancer

2-(Pyridine-2-ylamino)nicotinonitrile: High-Value Applications


Kinase Inhibitor Drug Discovery: Hinge-Binding Scaffold

The 2-pyridin-2-ylamino substitution pattern positions the pyridine nitrogen and secondary amine as a bidentate hydrogen-bonding motif suitable for engaging the kinase hinge region, as supported by the class-level kinase inhibitory activity of analogous 2-arylamino nicotinonitriles (IC50 < 50 nM against mGluR and PIM-1 kinases) [REFS-3, Evidence 5]. The ortho nitrile group provides a synthetic handle for further derivatization (e.g., hydrolysis to amide, reduction to amine, or cyclization to fused heterocycles), while the 2.24 LogP value ensures adequate membrane permeability for cellular target engagement assays [REFS-2, Evidence 2]. Researchers initiating fragment-based or structure-based drug design programs against kinases should preferentially select this 2-substituted isomer over the 5-substituted analog, as only the 2-substituted geometry permits the intramolecular hydrogen bond that pre-organizes the scaffold into a bioactive conformation [REFS-1, Evidence 1].

Bidentate Ligand for Transition Metal Catalysis

The 2-(pyridin-2-ylamino)nicotinonitrile architecture presents two nitrogen donors—the pyridine N and the secondary amine N—in a geometry that enables formation of a five-membered chelate ring upon metal binding, analogous to the well-established 2-(pyridin-2-yl)amino ligand class [REFS-1, Evidence 1]. The electron-withdrawing nitrile substituent at the 3-position modulates the electron density at the metal center, potentially tuning catalytic activity in cross-coupling, C–H activation, or hydrogenation reactions. The compound's 98.0% purity and the mature Buchwald–Hartwig synthetic route ensure reliable sourcing for ligand screening libraries [REFS-3, Evidence 3; REFS-4, Evidence 4]. In contrast, the 5-substituted isomer cannot form the same chelate ring geometry and would require a different coordination mode, making the target compound the appropriate choice for applications requiring N,N'-bidentate ligation.

Intermediate for Fused Heterocyclic Libraries

The ortho relationship between the nitrile and the amino group in 2-(pyridine-2-ylamino)nicotinonitrile enables annulation reactions to form fused heterocycles such as pyrido[2,3-d]pyrimidines, imidazo[1,2-a]pyridines, and furo[2,3-b]pyridines—all scaffolds of significant pharmaceutical relevance [REFS-1, Evidence 1]. The Buchwald–Hartwig amination route provides direct access to the target compound from commercially available 2-chloronicotinonitrile and 2-aminopyridine, allowing multi-gram scale synthesis for parallel library production [REFS-3, Evidence 3]. The defined 98.0% purity specification eliminates the need for pre-reaction purification, streamlining the library synthesis workflow. The 5-substituted isomer would direct cyclization to different regioisomeric products and is not a substitute for this specific application.

Physicochemical Probe for Target Engagement Studies

With a calculated LogP of 2.24—roughly 10-fold more lipophilic than 2-aminonicotinonitrile (LogP 1.12–1.42)—the target compound occupies a favorable lipophilicity range (LogP 1–3) associated with optimal cellular permeability and reduced promiscuity in cell-based assays [REFS-2, Evidence 2]. This physicochemical profile, combined with the scaffold's demonstrated kinase inhibitory potential at sub-100 nM concentrations in class-level studies, makes the compound a suitable probe for cellular target engagement experiments (e.g., CETSA, NanoBRET) where both membrane permeability and specific target binding are required. The absence of additional hydrogen-bond donors beyond the single secondary amine minimizes non-specific binding to phospholipid head groups, further supporting its use in cellular assay formats.

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